(1R)-1-(4-Ethylphenyl)prop-2-enylamine
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Overview
Description
(1R)-1-(4-Ethylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a phenyl group substituted with an ethyl group at the para position and an allylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Ethylphenyl)prop-2-enylamine can be achieved through several methods:
Reductive Amination: This involves the reaction of 4-ethylbenzaldehyde with allylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Grignard Reaction: The reaction of 4-ethylbenzyl chloride with allylmagnesium bromide followed by amination.
Catalytic Hydrogenation: Hydrogenation of 4-ethylcinnamaldehyde in the presence of ammonia and a suitable catalyst.
Industrial Production Methods
Industrial production methods may involve large-scale reductive amination or catalytic hydrogenation processes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: Reduction can convert the compound into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1R)-1-(4-Ethylphenyl)prop-2-enylamine may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in the study of amine receptors.
Medicine: Possible precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action for (1R)-1-(4-Ethylphenyl)prop-2-enylamine would depend on its specific application. In biological systems, it may interact with amine receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-Methylphenyl)prop-2-enylamine
- (1R)-1-(4-Isopropylphenyl)prop-2-enylamine
- (1R)-1-(4-Butylphenyl)prop-2-enylamine
Uniqueness
The presence of the ethyl group at the para position may influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1R)-1-(4-ethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h4-8,11H,2-3,12H2,1H3/t11-/m1/s1 |
InChI Key |
NHEJVLNNXBSWOX-LLVKDONJSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H](C=C)N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C=C)N |
Origin of Product |
United States |
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